molecular formula C2HCl2NO2 B1366867 1,1-Dichloro-2-nitroethene CAS No. 6061-04-7

1,1-Dichloro-2-nitroethene

Cat. No. B1366867
M. Wt: 141.94 g/mol
InChI Key: CTFMCQGUXONREY-UHFFFAOYSA-N
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Patent
US04606862

Procedure details

A solution of 0.12 g of sodium hydroxide in 5 ml of methanol was added over 10 minutes to a solution of 0.40 g of 1 in 5 ml of methanol. Then a solution of 0.95 g of 1,1-dichloro-2-nitroethene (13A) in 5 ml of methanol was added over 20 minutes, at 0° C. The mixture then was stirred for 20 minutes and poured into 2% hydrochloric acid saturated with sodium chloride. The resulting mixture was extracted with methylene chloride, the solvent was evaporated and the residue was purified over silica gel to give 13, as an oil.
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[SH:3][CH2:4][CH2:5][CH2:6][NH:7][C:8](=[O:10])[CH3:9].[Cl:11][C:12](Cl)=[CH:13][N+:14]([O-:16])=[O:15].Cl.[Cl-].[Na+]>CO>[Cl:11][C:12]([S:3][CH2:4][CH2:5][CH2:6][NH:7][C:8](=[O:10])[CH3:9])=[CH:13][N+:14]([O-:16])=[O:15] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.4 g
Type
reactant
Smiles
SCCCNC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.95 g
Type
reactant
Smiles
ClC(=C[N+](=O)[O-])Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture then was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified over silica gel

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC(=C[N+](=O)[O-])SCCCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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